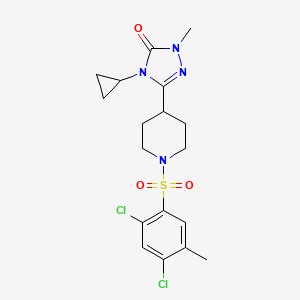

4-cyclopropyl-3-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-cyclopropyl-5-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2N4O3S/c1-11-9-16(15(20)10-14(11)19)28(26,27)23-7-5-12(6-8-23)17-21-22(2)18(25)24(17)13-3-4-13/h9-10,12-13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRWNCYEXVWYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-cyclopropyl-3-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Cyclopropyl group : A three-membered carbon ring contributing to the compound's unique steric and electronic properties.

- Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.

- Piperidine moiety : Often associated with psychoactive effects and potential use in treating neurological disorders.

The molecular formula is with a molecular weight of approximately 441.37 g/mol.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study conducted on related compounds showed that modifications to the triazole ring can enhance antifungal activity against various strains of fungi, including Candida species and Aspergillus species . The presence of the sulfonyl group in this compound may also contribute to its antimicrobial efficacy by increasing solubility and bioavailability.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis through activation of caspases and modulation of cell cycle regulators .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological activity. Compounds with similar structures have been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position the compound as a candidate for further research in treating mood disorders or neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to specific parts of the molecule significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl substitution | Enhances lipophilicity and cellular uptake |

| Triazole ring substitutions | Alters binding affinity to target proteins |

| Sulfonyl group presence | Increases solubility and enhances antimicrobial properties |

These findings suggest that careful tuning of the chemical structure can optimize the desired pharmacological effects.

Case Studies

- Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that a structurally similar triazole derivative exhibited potent antifungal activity against resistant strains of Candida albicans. The study highlighted the importance of the triazole moiety in disrupting fungal cell membrane integrity .

- Cancer Cell Line Studies : In a recent publication in Molecular Cancer Therapeutics, researchers demonstrated that compounds with similar piperidine structures induced significant apoptosis in various cancer cell lines. The study emphasized the role of piperidine in enhancing cytotoxicity through mitochondrial pathways .

- Neuropharmacological Research : A review on piperidine derivatives suggested their potential use in treating depression and anxiety disorders due to their interaction with serotonin receptors. This positions our compound as a candidate for neuropharmacological studies .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that derivatives of triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Preliminary studies demonstrate that it may interfere with cancer cell proliferation by inducing apoptosis in certain cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has assessed similar triazole derivatives, revealing promising results in inhibiting tumor growth .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Enzyme inhibition studies suggest that it may act on targets involved in inflammatory pathways, potentially leading to applications in anti-inflammatory therapies. For instance, compounds with similar structures have shown dual inhibition of COX and LOX enzymes, which are critical in inflammatory responses .

Pesticidal Activity

The unique chemical structure of 4-cyclopropyl-3-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one may also lend itself to agricultural applications as a pesticide or herbicide. Research into related triazole compounds indicates their effectiveness in controlling fungal pathogens that affect crops .

Plant Growth Regulation

Additionally, there is evidence suggesting that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, which could be harnessed for improving crop yields and resilience against environmental stressors.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by the National Cancer Institute, a series of triazole derivatives were screened against a panel of human tumor cell lines. The results indicated that compounds similar to 4-cyclopropyl-3-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one exhibited significant cytotoxic effects with GI50 values indicating effective inhibition of cell growth .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of the antimicrobial properties of triazole derivatives was performed using standard disk diffusion methods. The results demonstrated that specific modifications to the triazole structure enhanced antibacterial activity against gram-positive and gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related triazole/piperidine derivatives identified in the evidence:

Key Observations:

Structural Complexity : The target compound exhibits greater complexity due to the sulfonyl bridge and dichlorophenyl group, which are absent in simpler analogs like the hydrochloride salts in and . These features may enhance target binding specificity but reduce aqueous solubility compared to ionizable derivatives.

Sulfonyl Group: The sulfonyl moiety introduces polarity, which could favor interactions with polar enzyme active sites. In contrast, compounds lacking this group (e.g., ) rely on weaker van der Waals interactions. Cyclopropyl vs.

Molecular Weight : The target compound (447.38 g/mol) is significantly larger than simpler triazole/piperidine derivatives (e.g., 234.71 g/mol in ), which may impact pharmacokinetic properties such as absorption and distribution.

Research Findings and Hypotheses

- Synthetic Accessibility : Compounds like and are synthesized via straightforward alkylation or cyclization reactions, whereas the target compound likely requires multi-step synthesis involving sulfonylation and halogenation, as suggested by methodologies in .

- Lumping Strategy Relevance : The lumping approach discussed in —grouping structurally similar compounds—could simplify computational modeling of this compound’s reactivity or toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazole-piperidine-sulfonyl core of this compound?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring, sulfonylation, and triazole ring formation. Key steps include:

- Sulfonylation : Reacting piperidin-4-amine derivatives with 2,4-dichloro-5-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl .

- Triazole Formation : Employing cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or multi-component reactions with cyclopropyl-substituted reagents. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are used to stabilize intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the structural identity and purity of this compound confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, sulfonyl-linked aromatic protons at δ 7.3–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ~495 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed using a C18 column with acetonitrile/water gradients .

Q. What initial biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme Inhibition : Test against targets like kinases or proteases via fluorescence-based assays (e.g., ATPase activity with malachite green detection) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during sulfonylation?

- Methodological Answer :

- Solvent Selection : Replace DCM with DMF to enhance sulfonyl chloride reactivity .

- Catalysis : Add catalytic 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide bond formation .

- Reaction Monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to track intermediate consumption .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with protein active sites (e.g., COX-2 or EGFR kinases) using crystallographic data (PDB IDs: 1CX2, 1M17) .

- ADME Prediction : SwissADME or QikProp estimates bioavailability, logP (~3.2), and metabolic stability .

Q. How can contradictory cytotoxicity data across cell lines be analyzed?

- Methodological Answer :

- Dose-Response Curves : Generate 8-point curves to assess variability (e.g., steep slopes suggest target-specific mechanisms) .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell-cycle arrest .

- Resistance Profiling : Compare ABC transporter expression (e.g., P-gp) via qPCR in resistant vs. sensitive lines .

Q. What strategies stabilize the compound against hydrolytic degradation?

- Methodological Answer :

- pH Optimization : Store solutions at pH 6.5–7.0 (phosphate buffer) to minimize sulfonamide hydrolysis .

- Lyophilization : Freeze-dry the compound with trehalose as a cryoprotectant for long-term storage .

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to reduce electrophilic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.